2-Bromo-4-cyano-5-fluorobenzenesulfonyl chloride
Overview
Description
2-Bromo-4-cyano-5-fluorobenzenesulfonyl chloride is an organic compound with the molecular formula C7H2BrClFNO2S. This compound is known for its applications in various fields, including pharmaceuticals and chemical research. It is characterized by the presence of bromine, cyano, fluorine, and sulfonyl chloride functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyano-5-fluorobenzenesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 4-cyano-5-fluorobenzenesulfonyl chloride using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyano-5-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The bromine atom can be oxidized to a bromine oxide derivative under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or alcohols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Amines: Formed by the reduction of the cyano group.
Scientific Research Applications
2-Bromo-4-cyano-5-fluorobenzenesulfonyl chloride is utilized in various scientific research applications:
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
Chemical Research: In the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: As a reagent in the modification of biomolecules and the study of enzyme inhibition.
Industry: In the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyano-5-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or the modification of proteins. The cyano and fluorine groups contribute to the compound’s stability and reactivity, allowing it to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorobenzenesulfonyl chloride: Similar structure but lacks the cyano group.
2-Bromo-4,6-difluorobenzenesulfonyl chloride: Contains an additional fluorine atom.
2-Bromo-5-cyano-4-fluorobenzenesulfonyl chloride: Similar structure with slight variations in the position of substituents.
Uniqueness
2-Bromo-4-cyano-5-fluorobenzenesulfonyl chloride is unique due to the presence of the cyano group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-bromo-4-cyano-5-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNO2S/c8-5-1-4(3-11)6(10)2-7(5)14(9,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHXPAOZFQHZRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)S(=O)(=O)Cl)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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